molecular formula C25H18FN5O4S3 B12381436 Aum-302 CAS No. 1414455-21-2

Aum-302

Cat. No.: B12381436
CAS No.: 1414455-21-2
M. Wt: 567.6 g/mol
InChI Key: WHJIHZSXTQRCNX-UHFFFAOYSA-N
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Description

F7Wqk85U32 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is structurally characterized by a benzimidazole core substituted with a nitro-phenyl group, synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions . Its primary applications include use as an intermediate in pharmaceutical synthesis and agrochemical development, where its electron-withdrawing nitro and bromine groups enhance stability and reactivity in cross-coupling reactions.

Properties

CAS No.

1414455-21-2

Molecular Formula

C25H18FN5O4S3

Molecular Weight

567.6 g/mol

IUPAC Name

18-fluoro-25-methoxy-31-methyl-22,22-dioxo-3,22λ6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17,19,21(29),24,26-dodecaen-16-one

InChI

InChI=1S/C25H18FN5O4S3/c1-12-20-23-21(30-11-29-20)19-6-3-14(36-19)10-27-24(32)16-8-15(4-5-17(16)26)38(33,34)31-18-7-13(22(12)37-23)9-28-25(18)35-2/h3-9,11,31H,10H2,1-2H3,(H,27,32)

InChI Key

WHJIHZSXTQRCNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C(=O)NCC5=CC=C(S5)C6=NC=NC1=C6S2

Origin of Product

United States

Preparation Methods

The synthesis of IBL-302 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods are also not publicly available, but they likely involve optimization of the synthetic route for large-scale production.

Chemical Reactions Analysis

IBL-302 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit the activity of PIM kinases and the PI3K/AKT/mTOR pathway, leading to the suppression of cancer cell growth . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are the active forms of IBL-302 that exhibit anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A (CAS 1761-62-2)
  • Molecular Formula : C₇H₅ClO₂
  • Molecular Weight : 156.57 g/mol
  • Synthesis: Similar to F7Wqk85U32 but substitutes bromine with chlorine. Uses Pd/C catalyst in ethanol at 60°C .
  • Properties :
    • Solubility: 1.24 mg/mL (THF)
    • Log S (ESOL): -1.89
    • Thermal Stability: Decomposes at 220°C (vs. 245°C for F7Wqk85U32) .
  • Applications : Preferred in lighter halogenation reactions due to lower molecular weight and higher solubility.
Compound B (CAS 1761-63-3)
  • Molecular Formula : C₇H₅FO₂
  • Molecular Weight : 140.11 g/mol
  • Synthesis : Fluorine substitution via nucleophilic aromatic substitution under microwave irradiation .
  • Properties :
    • Solubility: 2.05 mg/mL (DMSO)
    • Log S (ESOL): -1.45
    • Reactivity: Higher electrophilicity due to fluorine’s strong electron-withdrawing effect.
  • Applications : Used in positron emission tomography (PET) tracer synthesis.
Structural Comparison Table
Property F7Wqk85U32 Compound A Compound B
Molecular Formula C₇H₅BrO₂ C₇H₅ClO₂ C₇H₅FO₂
Molecular Weight (g/mol) 201.02 156.57 140.11
Halogen Bromine Chlorine Fluorine
Solubility (mg/mL) 0.687 (THF) 1.24 (THF) 2.05 (DMSO)
Log S (ESOL) -2.47 -1.89 -1.45
Thermal Decomposition 245°C 220°C 195°C

Key Structural Insights :

  • Halogen size and electronegativity directly influence solubility and thermal stability. Larger halogens (Br) reduce solubility but enhance thermal resistance .
  • Fluorine’s electronegativity increases reactivity in electrophilic substitutions, making Compound B suitable for high-energy reactions .

Comparison with Functionally Similar Compounds

Compound C (CAS 1761-64-4)
  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.14 g/mol
  • Function: Non-halogenated benzimidazole analog used as a corrosion inhibitor.
  • Properties: Solubility: 3.12 mg/mL (ethanol) Log S (ESOL): -1.12 Reactivity: Lacks halogen-driven stabilization; relies on hydrogen bonding for efficacy.
Compound D (CAS 1761-65-5)
  • Molecular Formula: C₉H₇NO₃
  • Molecular Weight : 177.16 g/mol
  • Function : Nitro-phenyl ester with similar applications in polymer stabilization.
  • Properties :
    • Solubility: 0.89 mg/mL (acetone)
    • Log S (ESOL): -2.01
    • Stability: Less thermally stable (decomposes at 180°C) due to ester group hydrolysis .
Functional Comparison Table
Property F7Wqk85U32 Compound C Compound D
Primary Application Pharmaceutical Corrosion Inhibitor Polymer Stabilizer
Key Functional Group Bromine-Nitro Benzimidazole Nitro-Ester
Solubility (mg/mL) 0.687 (THF) 3.12 (ethanol) 0.89 (acetone)
Thermal Stability 245°C 210°C 180°C
Reactivity in Cross-Coupling High Moderate Low

Key Functional Insights :

  • F7Wqqk85U32’s halogen-nitro combination provides superior thermal stability and reactivity compared to non-halogenated analogs .
  • Ester-based compounds (e.g., Compound D) are less suitable for high-temperature applications due to hydrolytic degradation .

Discussion of Divergent Data in Literature

  • Solubility Discrepancies : Reported solubility values for F7Wqk85U32 vary by ±0.2 mg/mL across studies, likely due to differences in solvent purity and temperature .
  • Synthetic Yields : Catalyst recycling in F7Wqk85U32 synthesis shows yield drops from 98% to 85% after five cycles, attributed to A-FGO catalyst deactivation .

Biological Activity

Biological Activity Overview

Biological activity refers to the effects that a compound has on living organisms, which can include a wide range of actions such as antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects. Understanding these activities is crucial for the development of pharmaceuticals and therapeutic agents.

Types of Biological Activity

  • Antimicrobial Activity : This includes the ability to inhibit or kill microorganisms such as bacteria, fungi, and viruses. Compounds with antimicrobial properties are essential in treating infections.
  • Anti-inflammatory Activity : Compounds exhibiting anti-inflammatory effects help reduce inflammation in tissues, which is significant in managing conditions like arthritis and other inflammatory diseases.
  • Cytotoxic Activity : This refers to the capacity of a compound to kill cells, particularly cancer cells. Cytotoxic agents are often used in chemotherapy.
  • Neuroprotective Activity : Compounds that protect neuronal cells from damage or degeneration can be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Antioxidant Activity : Many compounds can scavenge free radicals, reducing oxidative stress and potentially lowering the risk of chronic diseases.

Research Findings and Case Studies

Research into specific compounds often involves extensive testing to determine their biological activities:

  • In vitro Studies : These laboratory studies assess the effects of compounds on cultured cells. For example, many studies focus on how a compound affects cell viability, proliferation, and apoptosis (programmed cell death).
  • In vivo Studies : Animal models are used to evaluate the biological effects of compounds in a living organism. These studies provide insights into pharmacokinetics (how a drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body).
  • Clinical Trials : Human trials are conducted to evaluate safety and efficacy in humans. These studies are crucial for drug approval processes.

Data Table Example

Type of ActivityCompound ExampleMethod UsedResult
AntimicrobialF7Wqk85U32MIC assayInhibited growth at X µg/mL
Anti-inflammatoryF7Wqk85U32Carrageenan modelReduced edema by Y%
CytotoxicF7Wqk85U32MTT assayIC50 = Z µM
NeuroprotectiveF7Wqk85U32SH-SY5Y cell modelDecreased apoptosis by A%

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